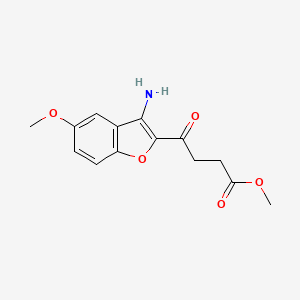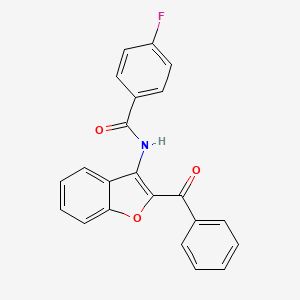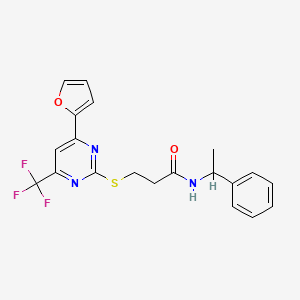
Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate is a complex organic compound with a unique structure that includes a benzofuran ring, an amino group, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added via an electrophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate: shares structural similarities with other benzofuran derivatives.
4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoic acid: This compound lacks the methyl ester group but has similar chemical properties.
3-amino-5-methoxybenzofuran: A simpler compound with a similar core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 4-(3-amino-5-methoxy-1-benzofuran-2-yl)-4-oxobutanoate |
InChI |
InChI=1S/C14H15NO5/c1-18-8-3-5-11-9(7-8)13(15)14(20-11)10(16)4-6-12(17)19-2/h3,5,7H,4,6,15H2,1-2H3 |
Clé InChI |
LKHCWMSDKRCJDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023146.png)

![N-(2-fluorobenzyl)-N-{2-[2-isopropyl-4-(4-tolyl)-tetrahydropyran-4-yl]ethyl}propionamide](/img/structure/B15023155.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15023159.png)

![2-[(3-ethoxypropyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15023181.png)
![azepan-1-yl[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15023188.png)
![Methyl 3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B15023195.png)
![methyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15023201.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxy-3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023210.png)

![N-(2-tert-butylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15023222.png)
![1-(4-Methylphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023224.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B15023234.png)
